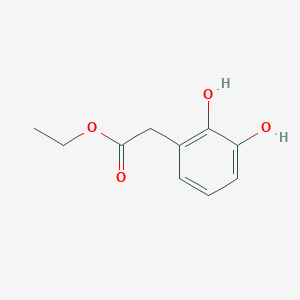

Ethyl 2,3-dihydroxybenzeneacetate

Description

Ethyl 2,3-dihydroxybenzeneacetate (CAS 58534-62-6), also known as ethyl 2-[(2,3-dihydroxybenzoyl)amino]acetate or ethyl 2,3-dihydroxyhippurate, is an ester derivative of 2,3-dihydroxyphenylacetic acid with an amide linkage . Its molecular formula is C₁₁H₁₃NO₅, and it has a molecular weight of 239.225 g/mol. Key physical properties include a density of 1.331 g/cm³ and a boiling point of 420.7°C at atmospheric pressure, though the latter value may require verification due to its unusually high magnitude for an organic compound. The structure features a 2,3-dihydroxybenzoyl group linked via an amide bond to a glycine ethyl ester moiety, making it distinct from simpler aromatic esters.

Properties

IUPAC Name |

ethyl 2-(2,3-dihydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,11,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDUTPCEWJFDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Solvent: Excess ethanol acts as both reactant and solvent.

-

Temperature: Reflux (78–80°C) for 1–4 hours.

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

Example Procedure:

Challenges:

-

Side Reactions: Oxidation of catechol groups under acidic conditions. Mitigated by inert atmosphere (N₂/Ar).

-

Solubility: Limited solubility of the dihydroxy acid in ethanol may prolong reaction times.

Transesterification of Methyl 2,3-Dihydroxybenzeneacetate

Transesterification offers an alternative for acid-sensitive substrates. This method employs mthis compound and ethanol under basic conditions:

Reaction Conditions:

-

Catalyst: Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃).

-

Solvent: Anhydrous ethanol.

-

Temperature: Reflux for 6–12 hours.

Example Procedure:

-

Dissolve methyl ester (5.0 g, 27.5 mmol) in ethanol (50 mL).

-

Add NaOEt (0.5 g, 7.3 mmol) and reflux for 8 hours.

-

Quench with water, extract with dichloromethane, and purify via column chromatography.

Yield: 78–82%.

Advantage: Avoids strong acids, reducing side reactions.

Protection-Deprotection Strategies

To prevent oxidation of catechol groups, protection with acetyl or benzyl groups is employed:

Step 1: Protection of Hydroxyl Groups

Step 2: Esterification

-

Esterify the protected acid with ethanol/H₂SO₄ as in Method 1.

Step 3: Deprotection

Example Data:

| Protection Method | Yield (Esterification) | Yield (Deprotection) | Overall Yield |

|---|---|---|---|

| Acetyl | 90% | 95% | 85.5% |

| Benzyl | 88% | 90% | 79.2% |

Key Insight: Acetyl protection offers higher efficiency but requires careful pH control during deprotection.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification, reducing reaction times:

Conditions:

-

Catalyst: H₂SO₄ (0.5 mL).

-

Solvent: Ethanol (10 mL/g substrate).

-

Power: 300 W, 80°C for 20–30 minutes.

Yield: 89–92%.

Advantage: 80% reduction in reaction time compared to conventional reflux.

Enzymatic Esterification

Lipase-catalyzed reactions provide a green chemistry approach:

Conditions:

-

Enzyme: Candida antarctica lipase B (CAL-B).

-

Solvent: Tert-butanol (to suppress hydrolysis).

-

Molar Ratio: Acid:ethanol = 1:3.

-

Temperature: 45°C, 24 hours.

Yield: 70–75%.

Limitation: Higher cost and lower yields than chemical methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Esterification | 85–94 | >98 | 1–4 h | High |

| Transesterification | 78–82 | 97 | 6–12 h | Moderate |

| Protection-Deprotection | 79–86 | >99 | 12–24 h | Low |

| Microwave | 89–92 | 98 | 20–30 min | High |

| Enzymatic | 70–75 | 95 | 24 h | Low |

Optimal Choice: Direct esterification under reflux balances yield, cost, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydroxybenzeneacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of ethyl 2,3-dihydroxybenzeneethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Properties :

Ethyl 2,3-dihydroxybenzeneacetate exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from damage caused by oxidative stress . -

Anti-inflammatory Effects :

Research indicates that derivatives of dihydroxybenzoic acids possess anti-inflammatory properties. This compound may be utilized in formulations aimed at reducing inflammation in conditions such as arthritis or other inflammatory diseases . -

Drug Development :

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting specific diseases .

Biochemical Applications

-

Metabolic Studies :

This compound is used in metabolic profiling studies to understand the metabolism of aromatic compounds in biological systems. It aids in elucidating metabolic pathways and identifying biomarkers for diseases . -

Enzyme Inhibition Studies :

The compound has been studied for its potential to inhibit certain enzymes involved in metabolic processes. This property is valuable in drug discovery where enzyme inhibitors are sought to treat various conditions .

Material Science Applications

-

Polymer Chemistry :

This compound can be incorporated into polymer matrices to enhance their properties. Its inclusion can improve thermal stability and mechanical strength, making it suitable for use in advanced materials . -

Coatings and Adhesives :

The compound's adhesive properties make it useful in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydroxybenzeneacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ester group can undergo hydrolysis to release 2,3-dihydroxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 4671-68-5)

- Structure : Contains a thiophene ring (a sulfur-containing heterocycle) fused with a dihydroxybenzene group.

- Molecular Formula : C₁₂H₁₄O₃S (estimated molecular weight ~238.3 g/mol).

- Key Differences :

- The sulfur atom in the thiophene ring introduces electrophilic character , enhancing reactivity in cross-coupling reactions compared to purely oxygenated analogs.

- Likely exhibits lower solubility in polar solvents due to sulfur’s reduced hydrogen-bonding capacity compared to hydroxyl groups.

- Applications : Used in organic synthesis for heterocyclic drug candidates, particularly in antiviral or antimicrobial agents .

Ethyl 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

- Structure : Features a benzoxazole ring (oxygen and nitrogen-containing heterocycle) with an ester side chain.

- Molecular Formula: C₁₁H₁₁NO₄ (molecular weight: 221.209 g/mol).

- Key Differences :

- The benzoxazole ring provides thermal stability and fluorescence properties , unlike the dihydroxybenzene scaffold.

- Lower molecular weight and reduced polarity compared to the target compound.

- Applications: Potential use in optoelectronics or as a fluorescent probe in biochemical assays .

Ethyl 2,3-Dicyanopropionate (CAS 40497-11-8)

- Structure: Contains two cyano (-CN) groups on a propionate backbone.

- Molecular Formula : C₆H₈N₂O₂ (molecular weight: 140.14 g/mol ).

- Key Differences: Cyano groups are strong electron-withdrawing substituents, increasing electrophilicity and susceptibility to nucleophilic attack. Significantly lower boiling point (~250–300°C estimated) due to reduced hydrogen-bonding capacity.

- Applications: Used as a monomer in polymer chemistry and a precursor for agrochemicals .

Positional Isomers: 3,4-Dihydroxybenzeneacetate Derivatives

- Structure : Hydroxyl groups at the 3,4-positions instead of 2,3-positions on the benzene ring.

- Key Differences :

- Higher solubility in water due to the para-dihydroxy arrangement, which enhances hydrogen-bonding.

- Altered biological activity ; for example, 3,4-dihydroxy derivatives are common in catechol-based neurotransmitters and antioxidants.

- Applications : Found in natural products like caffeic acid esters, which exhibit antioxidant and anti-inflammatory properties .

Data Table: Comparative Analysis of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Ethyl 2,3-dihydroxybenzeneacetate | 58534-62-6 | C₁₁H₁₃NO₅ | 239.225 | 1.331 | 420.7 | Hydroxyl, amide, ester |

| Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate | 4671-68-5 | C₁₂H₁₄O₃S | ~238.3 | N/A | N/A | Thiophene, ester |

| Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate | N/A | C₁₁H₁₁NO₄ | 221.209 | N/A | N/A | Benzoxazole, ester |

| Ethyl 2,3-dicyanopropionate | 40497-11-8 | C₆H₈N₂O₂ | 140.14 | N/A | ~250–300 (est.) | Cyano, ester |

Notes on Contradictions and Limitations

- The boiling point of 420.7°C for the target compound is anomalously high; this may reflect a measurement under vacuum or an error in reporting .

- Limited data on solubility and melting points for compared compounds restricts a full physicochemical analysis.

Biological Activity

Ethyl 2,3-dihydroxybenzeneacetate, also known as ethyl 3,4-dihydroxybenzoate or ethyl catechol acetate, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, including antioxidant, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

This compound is derived from catechol and is characterized by the following structural formula:

This compound features two hydroxyl groups (-OH) on the benzene ring and an ethyl ester group, which contribute to its reactivity and biological activities.

Antioxidant Activity

Mechanism of Action

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. Studies have demonstrated that compounds with hydroxyl groups can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Research Findings

- A study utilizing various in vitro assays indicated that this compound exhibits significant antioxidant capacity compared to standard antioxidants like ascorbic acid .

- The compound's ability to reduce lipid peroxidation was confirmed through assays measuring malondialdehyde (MDA) levels in treated cells, showing a dose-dependent decrease in MDA levels .

Antimicrobial Activity

Spectrum of Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Studies

- Bacterial Inhibition : In a study assessing the antibacterial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Fungal Activity : The compound also showed antifungal activity against Candida albicans, with an MIC of approximately 75 µg/mL. This suggests potential applications in treating fungal infections .

Cytotoxicity

Cell Line Studies

Cytotoxic effects of this compound were evaluated using various cancer cell lines.

- Breast Cancer Cells : In vitro studies revealed that the compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be around 30 µM after 48 hours of treatment .

- Mechanism of Action : The cytotoxicity was linked to the activation of caspase pathways and the induction of oxidative stress within the cells .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | Significant | Free radical scavenging |

| Antimicrobial | Moderate to high | Inhibition of bacterial/fungal growth |

| Cytotoxicity | Effective against cancer cells | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3-dihydroxybenzeneacetate, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves esterification of 2,3-dihydroxyphenylacetic acid with ethanol in the presence of a dehydrating agent like concentrated sulfuric acid. For example, a similar derivative (ethyl 2-(2,4-dihydroxyphenyl)acetate) was synthesized by dissolving 3,4-dihydroxyphenylacetic acid in ethanol, adding H₂SO₄ at 0°C, and refluxing for 8 hours . Key variables affecting yield include reaction temperature (e.g., avoiding side reactions like oxidation of phenolic groups), stoichiometry of ethanol, and catalyst concentration. Post-synthesis purification via ice-water quenching and recrystallization is critical to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC or GC-MS : To quantify purity and detect residual solvents or byproducts.

- NMR spectroscopy : ¹H and ¹³C NMR can confirm esterification (e.g., ethyl group signals at ~1.2 ppm for CH₃ and ~4.1 ppm for CH₂) and verify hydroxyl group positions on the benzene ring.

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~3200–3500 cm⁻¹ (hydroxyl O-H stretch) confirm functional groups .

- Melting point analysis : Compare observed mp with literature values (e.g., related compounds like 2,3,4-trihydroxybenzaldehyde have mp ~159°C) to assess crystallinity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability depends on:

- Temperature : Store at +4°C to minimize hydrolysis or thermal degradation, as seen with structurally similar esters .

- Light exposure : Protect from UV light due to phenolic hydroxyl groups, which may oxidize.

- Moisture : Use desiccants to prevent ester hydrolysis, especially in acidic or basic environments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Experimental design : Differences in cell lines, assay protocols (e.g., α-glucosidase inhibition vs. cytotoxicity), or compound concentrations.

- Structural variability : Minor substituent changes (e.g., methoxy vs. hydroxyl groups) drastically alter bioactivity. For example, ethyl 3,4,5-trimethoxybenzoylacetate showed distinct pharmacological properties compared to dihydroxy derivatives .

- Data validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + molecular docking) and replicate studies under standardized conditions .

Q. What computational strategies are effective for predicting the tautomeric behavior of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometries of keto-enol tautomers and compare their thermodynamic stability using Gibbs free energy.

- Molecular dynamics (MD) simulations : Analyze solvent effects (e.g., ethanol vs. water) on tautomer equilibria.

- Spectroscopic correlation : Validate computational results with experimental NMR or IR data. For example, tautomerism in ethyl dihydroxyorsellinate derivatives was studied via enol-keto equilibrium analysis .

Q. How can researchers optimize the selectivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents on the benzene ring (e.g., introducing halogens or alkyl groups) to enhance binding affinity. For instance, fluorinated analogs like 2-(2,3-difluorophenyl)acetic acid showed improved selectivity in related studies .

- Docking studies : Use software like AutoDock Vina to predict interactions with enzyme active sites (e.g., α-glucosidase) and identify key residues for hydrogen bonding or hydrophobic interactions .

- Kinetic assays : Determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) using Lineweaver-Burk plots.

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may stem from:

- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) can produce different polymorphs with distinct mp values.

- Impurity profiles : Residual solvents or unreacted starting materials (e.g., dihydroxyphenylacetic acid) alter observed spectral peaks.

- Instrument calibration : Ensure NMR spectrometers are calibrated with standards (e.g., TMS) and HPLC columns are validated for retention time reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.